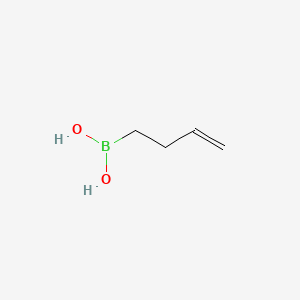

But-1-ene-4-boronic acid

Vue d'ensemble

Description

But-1-ene-4-boronic acid is a boronic acid derivative that is part of a broader class of organoboron molecules. These compounds are of significant interest due to their wide-ranging applications in various fields such as synthesis, catalysis, analytical chemistry, supramolecular chemistry, biology, and medicine . Although the provided papers do not directly discuss but-1-ene-4-boronic acid, they do provide insights into the chemistry of related boronic acid compounds and their derivatives.

Synthesis Analysis

The synthesis of boronic acid derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For instance, the stereoconvergent conjugate addition of arylboronic acids to α-angelica lactone derivatives is a method to synthesize stereochemically complex γ-butyrolactones . This process is catalyzed by a rhodium(I) complex and involves dynamic kinetic resolution, which is a sophisticated technique to achieve high enantioselectivity. Similarly, the selective cycloboronation of enantiopure 1,1,4,4-tetrasubstituted butanetetraols with arylboronic acids leads to chiral cyclic boron-containing bifunctional Lewis acids . These methods highlight the advanced synthetic strategies employed to create boronic acid derivatives with specific structural and stereochemical features.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is crucial for their reactivity and function. X-ray crystallography has been used to determine the solid-state structure of n-butylboronic acid, providing valuable information about its molecular conformation . Additionally, computational methods such as Car-Parrinello molecular dynamics simulations and density functional theory have been applied to study the structural properties of these compounds in different states, including solid, liquid, and gas . These studies are essential for understanding the behavior of boronic acids in various environments and for designing new compounds with desired properties.

Chemical Reactions Analysis

Boronic acids are known for their versatility in chemical reactions. The papers describe reactions where boronic acids are used to create complex molecules with multiple stereocenters or as part of cyclic structures with Lewis acid properties . These reactions often involve the formation of new carbon-boron bonds and can be highly selective, leading to products with specific configurations. The ability to control the stereochemistry of the resulting compounds is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. Experimental techniques such as infrared and Raman spectroscopy have been employed to study the vibrational modes of n-butylboronic acid, which can provide insights into the compound's reactivity . Theoretical methods have also been used to investigate the influence of temperature and environment on these properties . Understanding these properties is essential for the practical application of boronic acids in various scientific and industrial contexts.

Applications De Recherche Scientifique

-

Sensing Applications

- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- These applications can be homogeneous assays or heterogeneous detection .

- For instance, a fluorescent sensor combining boronic acid and pyrene has been used as a sensor for catechol and its amino-derivatives .

-

Biological Labelling, Protein Manipulation, and Modification

-

Separation Technologies

-

Therapeutics Development

-

Self-healing Polymers and Hydrogels

- Boronic ester-based dynamic covalent bonds formed between boronic acids and diols impart excellent self-healing properties to hydrogels, organic gels, elastomers, and plastics .

- These bonds induce internal reorganization in the chemical/physical structure in response to changes in biological signals and biomaterials, such as hydrophilicity, pH, and the presence of glucose .

-

Suzuki–Miyaura Coupling

- The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

- Boronic acids, including “But-1-ene-4-boronic acid”, are used as organoboron reagents in this process .

- The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

-

Catalysts for Regioselective Activation

-

Building Blocks in Double Suzuki Coupling

-

Sensors

-

Fluorescent Emitters

-

Reactant for Ag (I)-promoted Suzuki-Miyaura Cross-couplings

-

Boronic Acid-Based Dynamic Click Chemistry

- Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions in reversible click chemistry .

- This chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

- The excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

-

Interference in Signalling Pathways

-

Enzyme Inhibition

-

Cell Delivery Systems

-

Carbohydrate Chemistry and Glycobiology

Safety And Hazards

Orientations Futures

Boronic acids, including But-1-ene-4-boronic acid, have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Propriétés

IUPAC Name |

but-3-enylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2,6-7H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTULVNQGYJCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609980 | |

| Record name | But-3-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

But-1-ene-4-boronic acid | |

CAS RN |

379669-72-4 | |

| Record name | But-3-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-1-ene-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)